molecular formula C18H12ClN3OS B5867001 N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B5867001
M. Wt: 353.8 g/mol
InChI Key: UXAXXXUCVOHSQJ-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a chemical compound with the molecular formula C18H12ClN3OS and a molecular weight of 353.83 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to an imidazo[1,2-a]pyridine ring system substituted with a thiophene and a chlorine atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and

Properties

IUPAC Name

N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-9-15-20-16(14-7-4-10-24-14)17(22(15)11-13)21-18(23)12-5-2-1-3-6-12/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAXXXUCVOHSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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